1-Chloropentan-2-one
CAS No.: 19265-24-8
Cat. No.: VC2448352
Molecular Formula: C5H9ClO
Molecular Weight: 120.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19265-24-8 |
|---|---|
| Molecular Formula | C5H9ClO |
| Molecular Weight | 120.58 g/mol |
| IUPAC Name | 1-chloropentan-2-one |
| Standard InChI | InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3 |
| Standard InChI Key | MGTGUEKJBFTQQW-UHFFFAOYSA-N |
| SMILES | CCCC(=O)CCl |
| Canonical SMILES | CCCC(=O)CCl |
Introduction
Chemical Identity and Structure
Basic Identification
1-Chloropentan-2-one is a five-carbon chain compound with a ketone functional group at the second carbon position and a chlorine atom at the first carbon position. This chemical arrangement confers specific reactivity patterns that are valuable in synthetic organic chemistry.
| Parameter | Value |
|---|---|
| CAS Number | 19265-24-8 |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.577 g/mol |
| Exact Mass | 120.034 |
| IUPAC Name | 1-chloropentan-2-one |
Table 1: Basic identification parameters of 1-Chloropentan-2-one
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and traditions in organic chemistry.
| Synonym |
|---|
| 1-Chloro-2-pentanone |
| 1-chloropentane-2-one |
| Chlormethyl-propyl-keton |
| 2-Pentanone,1-chloro |
| 1-chloro-pentan-2-one |
| 1-Chlor-pentan-2-on |
Table 2: Common synonyms for 1-Chloropentan-2-one
Physical and Chemical Properties
Physical Characteristics
1-Chloropentan-2-one typically exists as a colorless to pale yellow liquid at standard temperature and pressure. While specific data on its appearance isn't explicitly provided in the available literature, this characterization is consistent with similar α-haloketones of comparable molecular weight.
Physicochemical Parameters
The compound possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties determine its solubility profile, reactivity patterns, and potential applications.
| Property | Value | Unit |
|---|---|---|
| Polar Surface Area (PSA) | 17.07 | Ų |
| LogP | 1.5944 | - |
| Recommended Storage Temperature | 2-8 | °C |
Table 3: Physicochemical properties of 1-Chloropentan-2-one
The LogP value of 1.5944 indicates moderate lipophilicity, suggesting the compound has a balance between hydrophobic and hydrophilic properties. This characteristic would influence its distribution in biological systems and its ability to penetrate biological membranes. The relatively low polar surface area (17.07 Ų) further supports its potential for membrane permeability.
Chemical Reactivity
General Reactivity Patterns
As an α-haloketone, 1-Chloropentan-2-one exhibits distinctive reactivity patterns characterized by two primary electrophilic centers: the carbonyl carbon and the carbon bearing the chlorine atom. This dual reactivity makes it a versatile intermediate in organic synthesis.
The reactivity of 1-Chloropentan-2-one can be broadly categorized into:
-
Nucleophilic substitution reactions at the α-carbon bearing the chlorine atom
-
Nucleophilic addition reactions at the carbonyl carbon
-
Elimination reactions leading to α,β-unsaturated ketones
-
Reduction reactions affecting either or both functional groups
Nucleophilic Substitution Reactions
The α-chloro group readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, thiols, and oxygen-centered nucleophiles. This reactivity can be exploited for the synthesis of α-amino ketones, α-thio ketones, and α-hydroxy ketones, respectively.
Carbonyl Chemistry
The ketone functionality participates in typical carbonyl reactions including nucleophilic additions, reductions, and condensations. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to simple ketones.
Synthesis and Preparation Methods
Halogenation of Ketones
One of the most common methods for preparing 1-Chloropentan-2-one is through the α-halogenation of 2-pentanone (methyl propyl ketone). This can be achieved through several approaches:
-
Direct chlorination using chlorine gas (Cl₂) in acidic or basic conditions
-
Treatment with N-chlorosuccinimide (NCS) in the presence of acid catalysts
-
Reaction with sulfuryl chloride (SO₂Cl₂) under controlled conditions
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of 1-Chloropentan-2-one would typically show:
-
Strong C=O stretching absorption around 1710-1720 cm⁻¹
-
C-Cl stretching vibration in the 600-800 cm⁻¹ region
-
C-H stretching absorptions around 2850-3000 cm⁻¹
-
Various C-H bending modes in the fingerprint region
Nuclear Magnetic Resonance
In ¹H NMR spectroscopy, 1-Chloropentan-2-one would exhibit characteristic signals for:
-
The methylene protons adjacent to chlorine (around 4.0-4.2 ppm)
-
The methylene protons adjacent to the carbonyl group (around 2.5-2.7 ppm)
-
The remaining alkyl chain protons at higher field (0.9-1.8 ppm)
In ¹³C NMR, distinctive signals would include:
-
The carbonyl carbon (around 205-210 ppm)
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The carbon bearing the chlorine atom (around 45-50 ppm)
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The remaining carbons of the alkyl chain (15-35 ppm)
Applications in Organic Synthesis
As Electrophilic Building Blocks
1-Chloropentan-2-one serves as a valuable building block in organic synthesis due to its bifunctional nature. The α-chloroketone moiety can participate in numerous transformations:
-
Synthesis of heterocycles through reactions with binucleophiles
-
Preparation of α-substituted ketones via nucleophilic substitution
-
Construction of complex molecules through sequential reactions at both reactive centers
Preparation of Biologically Active Compounds
α-Haloketones like 1-Chloropentan-2-one are frequently employed in the synthesis of compounds with biological activity, including:
-
Enzyme inhibitors targeting nucleophilic residues at active sites
-
Antimicrobial agents
-
Anti-inflammatory compounds
-
Various pharmaceutical intermediates
Comparative Analysis
Comparison with Related Compounds
To understand the chemical behavior of 1-Chloropentan-2-one in context, it is valuable to compare it with structurally related compounds.
| Compound | Molecular Formula | Molecular Weight | LogP | Key Difference |
|---|---|---|---|---|
| 1-Chloropentan-2-one | C₅H₉ClO | 120.58 | 1.59 | Reference compound |
| 2-Butanone, 1-chloro- | C₄H₇ClO | 106.55 | 1.20 | One carbon shorter |
| 1-Bromo-1-chloropentan-2-one | C₅H₈BrClO | 199.47 | - | Additional bromine at C-1 |
| 1-Chloropentan-2-ol | C₅H₁₁ClO | 122.59 | - | Carbonyl reduced to alcohol |
Table 4: Comparison of 1-Chloropentan-2-one with structurally related compounds
This comparison highlights how subtle structural modifications can impact the physical properties of these compounds. The addition of bromine in 1-Bromo-1-chloropentan-2-one significantly increases molecular weight, while reduction of the ketone to alcohol in 1-Chloropentan-2-ol slightly increases molecular weight but would substantially alter reactivity patterns.
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